Cas no 664-27-7 ((9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethanodipyrrolo[3,2-f:3,2-f'][1,5]diazocino[3,2,1-jk:7,6,5-j'k']dicarbazole-1,12-diium)

(9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethanodipyrrolo[3,2-f:3,2-f'][1,5]diazocino[3,2,1-jk:7,6,5-j'k']dicarbazole-1,12-diium structure
664-27-7 structure
Produktname:(9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethanodipyrrolo[3,2-f:3,2-f'][1,5]diazocino[3,2,1-jk:7,6,5-j'k']dicarbazole-1,12-diium
CAS-Nr.:664-27-7
MF:C40H46N4
MW:582.820049762726
CID:1718159
PubChem ID:6444491

(9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethanodipyrrolo[3,2-f:3,2-f'][1,5]diazocino[3,2,1-jk:7,6,5-j'k']dicarbazole-1,12-diium Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethanodipyrrolo[3,2-f:3,2-f'][1,5]diazocino[3,2,1-jk:7,6,5-j'k']dicarbazole-1,12-diium
    • LogP
    • (9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethan
    • (9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethanodipyrrolo[3,2-f:3,2-f'][1,5]diazocino[3,2,1-jk:7,6,5-j'k']dicarbazole-1,12
    • Dihydrotoxiferine
    • Dihydrotoxiferin I
    • 18,18'-Dideoxytoxiferine
    • Toxiferine I, 18,18'-dideoxy-
    • C-Dihydrotoxiferine
    • C-Alkaloid K
    • Dihydrotoxiferin
    • 664-27-7
    • Inchi: InChI=1S/C40H46N4/c1-5-25-23-43(3)17-15-39-31-11-7-10-14-34(31)42-22-30-28-20-36-40(16-18-44(36,4)24-26(28)6-2)32-12-8-9-13-33(32)41(38(30)40)21-29(37(39)42)27(25)19-35(39)43/h5-14,21-22,27-28,35-38H,15-20,23-24H2,1-4H3/q+2
    • InChI-Schlüssel: KJHAQFGXJGTJHM-UHFFFAOYSA-N
    • Lächelt: C\C=C1\C[N+]2(C)CCC34C2CC1\C1=C/N2C5\C(=C/N(C31)c1ccccc41)C1CC3C5(CC[N+]3(C)C\C1=C\C)c1ccccc21 |c:14,18|

Berechnete Eigenschaften

  • Genaue Masse: 582.372247
  • Monoisotopenmasse: 582.372247
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 44
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 1350
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 10
  • Definierter Bond-Stereozentrenzahl: 4
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 6.5
  • XLogP3: 4.3

(9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethanodipyrrolo[3,2-f:3,2-f'][1,5]diazocino[3,2,1-jk:7,6,5-j'k']dicarbazole-1,12-diium Verwandte Literatur

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